molecular formula C11H8BrN3O3 B3016602 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 899977-68-5

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B3016602
CAS No.: 899977-68-5
M. Wt: 310.107
InChI Key: MGPYXZJSJIEVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-quality small molecule for research use. This compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxamide class, which has recently emerged as a scaffold of significant interest in medicinal chemistry . While research on this specific analogue is developing, closely related derivatives have been identified as potent anti-inflammatory agents. Notably, the diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue J27 has been discovered as a novel treatment for acute lung injury (ALI) and sepsis. This optimal compound functions by selectively targeting the JNK2 protein and inhibiting the JNK2-NF-κB/MAPK signaling pathway, which is central to the inflammatory response . In preclinical studies, such analogues significantly decreased the release of key proinflammatory cytokines, including TNF-α and IL-6, and demonstrated remarkable protective effects in vivo models alongside a good safety profile . This suggests that this compound represents a valuable chemical tool for researchers investigating new therapeutic strategies for inflammatory diseases, exploring JNK2 biology, or studying structure-activity relationships within this promising class of molecules. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-bromophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYXZJSJIEVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C=C(C(=N2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactionsFor example, the reaction of 4-bromoacetophenone with appropriate reagents can yield intermediates that are further transformed into the target compound through cyclization and functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs

Pyridazine derivatives often exhibit varied bioactivity depending on substituents. Key comparisons include:

1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide
  • Structure : Differs in the aromatic substituent (3-chlorophenyl vs. 3-bromophenyl) and the presence of a trifluoromethyl group at position 4 instead of a hydroxyl group.
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Structure : Replaces the hydroxyl group with a methyl group at position 6 and substitutes the carboxamide with a carboxylic acid at position 3.
  • Implications : The carboxylic acid moiety may reduce cell permeability compared to the carboxamide in the target compound, altering bioavailability .
Ethyl Ester Derivatives (Ev 8–9)
  • Examples :
    • Ethyl 1-(3-bromophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS 900008-16-4)
    • Ethyl 1-(3-bromophenyl)-4-(((2-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899959-33-2)
  • Structure : Feature ester groups at position 3 and sulfonyloxy substituents at position 4.
  • Impact : Ester groups are typically prodrug motifs, improving oral absorption but requiring metabolic activation. The sulfonyloxy group may confer steric hindrance or modulate solubility .

Halogen-Substituted Chalcone Derivatives (Ev 2, 3, 4, 5)

Compound Substituents IC50 (μg/mL) vs. MCF-7
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 3-Bromophenyl, p-tolyl 42.22
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 3-Bromophenyl, 4-isopropylphenyl 22.41
(E)-1-(4-Chlorophenyl)-3-(4-tolyprophenyl)prop-2-en-1-on 4-Chlorophenyl, 4-tolyprophenyl 37.24
  • Key Findings :
    • Bromine at the 3-position (as in the target pyridazine compound) correlates with moderate cytotoxicity (IC50 = 42.22 μg/mL) in chalcones.
    • Bulkier substituents (e.g., 4-isopropylphenyl) enhance activity, suggesting steric effects improve target interaction .

Structural-Activity Relationship (SAR) Analysis

  • Hydroxyl vs. Sulfonyloxy/Ester Groups : The hydroxyl group in the target compound could improve hydrogen-bonding interactions with biological targets compared to bulkier sulfonyloxy or ester groups in analogs .
  • Carboxamide vs.

Biological Activity

The compound 1-(3-bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H10BrN3O3\text{C}_{12}\text{H}_{10}\text{BrN}_3\text{O}_3

This structure includes a bromophenyl group, a hydroxyl group, and a carboxamide functional group, which are essential for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of 31.64 μM against DNA gyrase and 2.67 μM against dihydrofolate reductase (DHFR), indicating potent enzyme inhibition which is crucial for bacterial growth .

CompoundTarget EnzymeIC50 (μM)
This compoundDNA gyrase31.64
This compoundDHFR2.67

These findings suggest that the compound could be developed as an antimicrobial agent with a dual mechanism of action targeting both DNA replication and folate synthesis pathways in bacteria.

Antibiofilm Activity

The compound also exhibits significant antibiofilm activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. In vitro assays showed that it could reduce biofilm formation significantly compared to standard antibiotics like Ciprofloxacin. The percentage reduction in biofilm formation was notably superior to that observed with Ciprofloxacin alone .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The inhibition of DNA gyrase and DHFR disrupts critical metabolic pathways in bacteria, leading to cell death.
  • Biofilm Disruption : The ability to inhibit biofilm formation suggests that the compound may interfere with bacterial adhesion or signaling pathways necessary for biofilm development.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the dihydropyridazine class:

  • Study on Antimicrobial Properties : A comprehensive evaluation revealed that derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL , indicating strong bactericidal effects against multiple pathogens .
  • Synergistic Effects : The compound showed synergistic effects when combined with other antibiotics, effectively lowering their MICs and enhancing overall antimicrobial efficacy .

Toxicity Profile

Toxicity assessments indicated low hemolytic activity (% lysis range from 3.23 to 15.22% ) compared to Triton X-100, suggesting that these compounds are relatively safe for further development . Non-cytotoxicity was confirmed with IC50 values greater than 60 μM , indicating a favorable therapeutic index.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For optimization, employ statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, catalyst loading, solvent polarity) and their interactions . Quantum chemical calculations (e.g., DFT) can predict transition states and intermediate stability, guiding condition selection . Reaction monitoring via HPLC or in-situ spectroscopy ensures real-time efficiency assessment .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography provides definitive structural confirmation (as seen in analogous bromophenyl derivatives in ).
  • NMR (¹H, ¹³C, 2D-COSY) resolves aromatic protons and carboxamide functionality.
  • FT-IR confirms hydroxy and carbonyl groups.
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Pair computational simulations (e.g., Gaussian) with experimental data to resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using design of experiments (DoE) to model degradation kinetics. Variables include pH (1–13), temperature (25–80°C), and light exposure. Monitor degradation via UPLC-MS and quantify products using multivariate analysis . Thermodynamic parameters (ΔH, ΔG) derived from DSC/TGA data predict long-term stability .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation or decomposition?

Methodological Answer:

  • Density Functional Theory (DFT) calculates activation energies and intermediates for proposed pathways (e.g., cyclization steps) .
  • Molecular Dynamics (MD) simulates solvent effects and transition-state interactions.
  • Machine Learning (ML) models trained on reaction databases (e.g., Reaxys) predict side products and optimize pathways . Validate predictions with isotopic labeling (¹³C/²H) and kinetic isotope effect studies .

Q. How can contradictions in catalytic activity or selectivity data be resolved for derivatives of this compound?

Methodological Answer:

  • Perform sensitivity analysis to identify outlier conditions (e.g., trace metal impurities, moisture levels).
  • Cross-validate results using orthogonal techniques (e.g., GC vs. NMR yield quantification).
  • Apply Bayesian inference to reconcile discrepancies between computational predictions and experimental outcomes .
  • Replicate experiments under strictly controlled inert atmospheres (glovebox/Schlenk line) to exclude environmental interference .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity (KD) and thermodynamics.
  • Molecular Docking (AutoDock Vina) and MM-PBSA simulations map binding poses and energy contributions .
  • Cryo-EM or X-ray crystallography of ligand-target complexes provides atomic-resolution insights. Validate via mutagenesis (e.g., alanine scanning) to identify critical binding residues .

Q. How can researchers design reactors for scalable synthesis while maintaining regioselectivity?

Methodological Answer:

  • Use microfluidic reactors to enhance mass/heat transfer and minimize side reactions .
  • Computational Fluid Dynamics (CFD) models optimize mixing efficiency and residence time distribution.
  • Implement process analytical technology (PAT) for continuous monitoring and feedback control (e.g., adjusting flow rates in real-time) .

Data Contradiction Analysis Framework

Key Steps:

Hypothesis Generation: Use abductive reasoning to propose plausible explanations (e.g., unaccounted intermediates, instrumental artifacts) .

Controlled Replication: Isolate variables (e.g., reagent purity, equipment calibration) to test hypotheses .

Meta-Analysis: Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends or outliers .

Mechanistic Modeling: Integrate kinetic/thermodynamic data to construct a unified reaction network .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.